molecular formula C2H5NS B14448822 N-(Methylsulfanyl)methanimine CAS No. 76665-04-8

N-(Methylsulfanyl)methanimine

Cat. No.: B14448822
CAS No.: 76665-04-8
M. Wt: 75.14 g/mol
InChI Key: BLWLKJUUKQOZTJ-UHFFFAOYSA-N
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Description

N-(Methylsulfanyl)methanimine is a sulfur-containing imine derivative characterized by a methanimine backbone (R–N=CH–R') with a methylsulfanyl (–S–CH₃) substituent. These compounds are typically synthesized via condensation reactions between amines and aldehydes/ketones, often under acidic or catalytic conditions . Key applications include roles in medicinal chemistry (e.g., antimicrobial, antiviral agents) and materials science due to their diverse reactivity and intermolecular interaction capabilities .

Properties

CAS No.

76665-04-8

Molecular Formula

C2H5NS

Molecular Weight

75.14 g/mol

IUPAC Name

N-methylsulfanylmethanimine

InChI

InChI=1S/C2H5NS/c1-3-4-2/h1H2,2H3

InChI Key

BLWLKJUUKQOZTJ-UHFFFAOYSA-N

Canonical SMILES

CSN=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Methylsulfanyl)methanimine can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfanyl)methanimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can participate in substitution reactions where the imine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various amine derivatives, imine-substituted compounds, and other nitrogen-containing organic molecules .

Scientific Research Applications

N-(Methylsulfanyl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(Methylsulfanyl)methanimine exerts its effects involves its high reactivity and ability to form stable intermediates. It can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic and electrophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methanimines vary widely based on substituents attached to the nitrogen and carbon atoms of the imine group. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
N-(Methylsulfanyl)methanimine –S–CH₃ (N), –H (C) ~105.2 (estimated) Hypothesized high polarity due to sulfur; potential for nucleophilic reactivity.
(E)-N-(3-methylbutyl)-1-phenylmethanimine Phenyl (C), 3-methylbutyl (N) 217.3 RI = 1442; fruity/pear odor
(E)-1-(4-Cl/Br-phenyl)-N-(4-methylphenyl) 4-Cl/Br-phenyl (C), 4-methylphenyl ~350–370 Triclinic P-1 crystal system; Z’=2; dihedral angle ~56°
1-(Perfluorophenyl)-N-(p-tolyl)methanimine Perfluorophenyl (C), p-tolyl (N) 317.3 High solubility in THF; distinct ¹⁹F NMR shifts
N-Benzyl-1-(4-nitrophenyl)methanimine 4-nitrophenyl (C), benzyl (N) 268.3 Yellow solid; ¹H NMR δ 8.30 (d, J=8.7 Hz, Ar–H)

Key Observations :

  • Electron-Withdrawing Groups (e.g., –NO₂, halogens): Increase imine stability and alter electronic spectra. For example, nitro groups in N-Benzyl-1-(4-nitrophenyl)methanimine result in distinct ¹H NMR deshielding .
  • Bulkier Substituents (e.g., 3-methylbutyl): Influence physical properties like odor, as seen in pear-like volatile compounds .
  • Sulfur vs. Oxygen/Nitrogen : Methylsulfanyl groups may enhance nucleophilicity compared to oxygenated analogs, though direct data are lacking.

Physicochemical and Spectral Properties

Table 2: NMR Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) 19F NMR (δ, ppm)
1-(2-Fluorophenyl)-N-(o-tolyl)methanimine 8.45 (s, CH=N), 7.20–7.80 (m, Ar–H) 160.1 (CH=N), 115–140 (Ar–C) -112.5 (m, F)
1-(Perfluorophenyl)-N-(p-tolyl)methanimine 8.60 (s, CH=N) 162.3 (CH=N) -143.2 to -152.4 (Ar–F)
N-Benzyl-1-(4-nitrophenyl)methanimine 8.30 (d, J=8.7 Hz, Ar–H) 148.2 (NO₂), 123–135 (Ar–C) N/A

Insights :

  • The CH=N proton in imines typically resonates at δ 8.4–8.6 ppm, with deshielding influenced by electron-withdrawing groups .
  • Fluorinated analogs exhibit characteristic ¹⁹F NMR shifts, e.g., –112.5 ppm for 2-fluorophenyl derivatives .

Crystallographic and Intermolecular Interactions

Table 3: Crystallographic Data
Compound Space Group Unit Cell Parameters (Å, °) Key Interactions
(E)-1-(4-Cl-phenyl)-N-(4-methylphenyl) P-1 a=7.9767, b=10.9517, c=16.6753; α=80.5°, β=87.0°, γ=89.2° C–H⋯N chains; π–π stacking
N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl) P2₁/c a=9.812, b=10.237, c=14.302; β=92.15° C–H⋯O/N hydrogen bonds; planar structure

Structural Trends :

  • Halogen substituents (Cl, Br) promote C–H⋯X (X=halogen) interactions , stabilizing crystal lattices .
  • Planarity in nitro-thiophene derivatives (e.g., N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl) ) is attributed to conjugation, confirmed by DFT studies .

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